An In-depth Technical Guide to Disiloxane: Formula, Structure, and Synthesis
An In-depth Technical Guide to Disiloxane: Formula, Structure, and Synthesis
Disiloxane (Si₂H₆O) is the simplest member of the siloxane family, characterized by a central Si-O-Si linkage.[1][2] Also known as disilyl ether or perhydrodisiloxane, it exists as a colorless, pungent gas under standard conditions.[1] This guide provides a comprehensive overview of the chemical formula, molecular structure, properties, spectroscopic characterization, and synthesis of disiloxane, tailored for researchers, scientists, and professionals in drug development.
Chemical Formula and Molecular Structure
The chemical formula for disiloxane is H₆OSi₂.[3][4] The molecule consists of two silyl (B83357) (SiH₃) groups linked by an oxygen atom.[1] Its structure has been extensively studied using various spectroscopic and diffraction methods, including electron diffraction, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy.[1]
A defining feature of disiloxane's structure is its unusually large Si-O-Si bond angle. In the gaseous state, this angle is approximately 144.1°, and in the solid state (at 108 K), it is 142°.[1][5][6] This is significantly wider than the analogous C-O-C bond angle of 111° in dimethyl ether.[1] This large angle is primarily attributed to negative hyperconjugation, involving the interaction between the oxygen p-orbitals and the silicon-hydrogen σ* antibonding orbitals.[1] This interaction imparts partial double-bond character to the Si-O bonds and makes the oxygen atom significantly less basic than in its carbon counterpart.[1] The molecule adopts a bent geometry at the oxygen atom.[1]
Caption: Molecular structure of disiloxane.
Physicochemical and Structural Properties
The key physical, chemical, and structural properties of disiloxane are summarized in the tables below.
Table 1: Physicochemical Properties of Disiloxane
| Property | Value | Reference(s) |
| IUPAC Name | silyloxysilane | [4][6] |
| Other Names | Disilyl ether, Disilyl oxide | [1] |
| CAS Number | 13597-73-4 | [1][6] |
| Molecular Formula | H₆OSi₂ | [1][4][6] |
| Molar Mass | 78.22 g/mol | [1][4][7] |
| Appearance | Colorless, pungent gas | [1] |
| Boiling Point | -15.2 °C | [1][8] |
| Melting Point | -144 °C | [8] |
| Dipole Moment | 0.24 D | [1][9] |
| Crystal Structure | Orthorhombic | [1][4] |
Table 2: Structural Parameters of Disiloxane (Gaseous State)
| Parameter | Bond Length (Å) | Bond Angle (°) | Reference(s) |
| Si-O | 1.634 ± 0.002 | - | [5] |
| Si-H | 1.486 ± 0.010 | - | [5] |
| Si...Si (non-bonded) | 3.107 ± 0.009 | - | [5] |
| ∠ Si-O-Si | - | 144.1 ± 0.8 | [5][10] |
| ∠ H-Si-O | - | 109.9 ± 1.2 | [5] |
| ∠ H-Si-H | - | 109.1 ± 1.2 | [5] |
Spectroscopic Characterization
Spectroscopic methods are crucial for the identification and structural elucidation of disiloxane.
-
Infrared (IR) Spectroscopy : The IR spectrum of disiloxane is characterized by a strong absorption band corresponding to the asymmetric Si-O-Si stretching vibration, which typically appears in the 1080-1040 cm⁻¹ region for disiloxanes.[11] Another key feature is the strong Si-H stretching band, found in the 2280-2080 cm⁻¹ range.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protons of the SiH₃ groups give rise to a signal at approximately 4.65 ppm.[12] The silicon-proton coupling constant (¹J(²⁹Si-¹H)) is a key parameter, measured at -221.8 Hz.[12]
Table 3: Spectroscopic Data for Disiloxane
| Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference(s) |
| IR | Si-O-Si stretch | 1080 - 1040 | [11] |
| IR | Si-H stretch | 2280 - 2080 | [11] |
| ¹H NMR | δ(SiH₃) | 4.65 | [12] |
| NMR | ¹J(²⁹Si-¹H) | -221.8 Hz | [12] |
Synthesis of Disiloxane
Disiloxane can be prepared through several synthetic routes, most commonly involving the formation and subsequent condensation of silanols.
General Synthesis Pathway
The most typical synthesis involves a two-step process:
-
Hydrolysis : A hydrosilane containing a suitable leaving group (X), such as a halide, is reacted with water to form a silanol (B1196071) (H₃SiOH).[1]
-
Dehydrative Coupling (Condensation) : The silanol intermediate then reacts with itself, eliminating a molecule of water to form the disiloxane product.[1]
Other advanced methods include the use of catalysts like gold on carbon (Au/C) in water or Indium(III) bromide (InBr₃) for the catalyzed oxidation of hydrosilanes.
Caption: General workflow for disiloxane synthesis.
Experimental Protocol: Hydrolysis of a Halosilane
This protocol provides a generalized methodology for the synthesis of disiloxane from a halosilane precursor.
Materials:
-
Silyl halide (e.g., Silyl bromide, H₃SiBr)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Pyridine (B92270) or other non-reactive base
-
Deionized water
-
Standard vacuum line and glassware
Procedure:
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas (e.g., Argon or Nitrogen) on a vacuum line. Ensure all glassware is rigorously dried.
-
Precursor Preparation: Dissolve the silyl halide in anhydrous diethyl ether in the reaction flask and cool the mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate.
-
Hydrolysis: A stoichiometric amount of water, mixed with a non-reactive base like pyridine (to scavenge the HBr byproduct), is slowly added dropwise to the stirred solution of the silyl halide. The formation of the silanol intermediate occurs at this stage.
-
Condensation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. This promotes the condensation of the silanol intermediate to form disiloxane.
-
Isolation and Purification: The product, disiloxane, is a volatile gas. It can be separated from the solvent and non-volatile byproducts (e.g., pyridinium (B92312) bromide) by fractional condensation on the vacuum line. The product is collected in a cold trap (liquid nitrogen).
-
Characterization: The identity and purity of the collected disiloxane can be confirmed using IR and NMR spectroscopy, comparing the obtained spectra with the data presented in Table 3.
Safety Note: Silyl halides are reactive and can release corrosive hydrogen halides upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
References
- 1. Disiloxane - Wikipedia [en.wikipedia.org]
- 2. Disiloxane (13597-73-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. specialchem.com [specialchem.com]
- 4. Disiloxane | H6OSi2 | CID 123318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Buy Disiloxane | 13597-73-4 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
- 9. disiloxane [stenutz.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gelest.com [gelest.com]
- 12. disiloxane(13597-73-4) 1H NMR spectrum [chemicalbook.com]
